Direct Yellow 44
Description
Contextual Significance of Direct Yellow 44 within Azo Dye Chemistry Research
As a member of the extensive azo dye family, this compound contributes to the understanding of chromophore development and application mechanisms. Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest class of synthetic dyes, accounting for over two-thirds of all commercial dyes nih.govjchemrev.com. This compound, specifically a disazo dye, features two azo linkages within its molecular structure, contributing to its color intensity and fastness properties worlddyevariety.comiipseries.orgekb.eg.
The dye's significance in research stems from its established utility in dyeing cellulosic fibers such as cotton and viscose, as well as its application in paper and ink coloration worlddyevariety.comchemimpex.comkrishnadyes.netcncolorchem.com. Its excellent lightfastness and stability are key attributes that researchers study to understand structure-property relationships in dyes chemimpex.com. Furthermore, this compound has been used in comparative studies with other dyes, for instance, to evaluate the performance of novel dye structures or to benchmark dyeing processes psu.edutubitak.gov.tr. Its use as a model compound for studying dye degradation or environmental remediation techniques also highlights its research relevance researchgate.net.
Historical Trajectories and Modern Perspectives in this compound Studies
The historical trajectory of this compound is intrinsically linked to the broader development of synthetic dyes, particularly the rise of azo dyes in the late 19th and early 20th centuries. While specific historical research milestones for this compound are not extensively detailed in the provided literature, its widespread industrial application implies a long history of synthesis and utilization in textile and paper industries worlddyevariety.comchemimpex.com. The development of direct dyes, which can dye cellulosic fibers directly without a mordant, marked a significant advancement in textile coloration, and compounds like this compound were central to this progress.
Modern perspectives on this compound research are expanding beyond traditional dyeing applications. Its properties are being explored in areas such as biological staining for microscopy, where it aids in visualizing cellular structures chemimpex.commedchemexpress.com. This application leverages the dye's ability to interact with biological materials, opening avenues for its use in histochemistry and diagnostics. Additionally, research into the development of new materials and functional textiles may incorporate dyes like this compound to impart specific optical or chemical properties. The ongoing search for safer and more sustainable dye alternatives also influences research, often involving the study and modification of established dyes like this compound, or using them as benchmarks against which new compounds are evaluated tubitak.gov.trimrpress.com.
Identification of Critical Research Gaps and Future Investigative Avenues for this compound
Despite its established use, several research gaps and future investigative avenues exist for this compound. A notable area identified is that the "chemical, physical and toxicological properties have not been thoroughly investigated" cncolorchem.com. This suggests a need for comprehensive characterization, particularly concerning its long-term stability under various conditions, its precise interaction mechanisms with different substrates, and a more in-depth understanding of its environmental fate and potential impacts.
Future research could focus on:
Advanced Synthesis and Modification: Exploring novel synthetic routes or chemical modifications to enhance its properties, such as improved wash fastness, or to develop derivatives with tailored functionalities for advanced materials or biotechnological applications.
Environmental Impact and Degradation Studies: Investigating efficient and eco-friendly methods for the degradation and removal of this compound from industrial effluents. Research into photocatalytic, electrochemical, or biological degradation pathways could offer sustainable solutions researchgate.netjwent.netcdnsciencepub.com.
Biomedical and Sensing Applications: Further exploring its potential in biological staining and developing it into more sophisticated tools for diagnostics, imaging, or as components in chemical sensors.
Structure-Property Relationship Elucidation: Undertaking detailed spectroscopic and computational studies to precisely correlate its molecular structure with its observed coloristic, fastness, and interactive properties. This could lead to the design of next-generation dyes with superior performance.
Development of Safer Alternatives: While this compound itself is not directly linked to carcinogenicity concerns like some benzidine-based dyes, the broader research trend in azo dyes involves finding non-genotoxic alternatives tubitak.gov.trimrpress.com. Research could focus on synthesizing analogues of this compound that retain its desirable properties but offer improved safety profiles.
Chemical and Physical Properties of this compound
This compound is characterized by a specific set of chemical and physical properties that dictate its behavior and applications. These properties are crucial for researchers aiming to understand its performance in various chemical processes and material interactions.
Fastness and Application Properties of this compound
The utility of this compound in various applications is significantly influenced by its fastness properties, which describe its resistance to fading or staining under different conditions. These properties are critical for its use in textiles, paper, and other materials.
| Property | Grade / Description | Source |
| Light Fastness | 5 krishnadyes.net, 4~5 cncolorchem.com | krishnadyes.netcncolorchem.com |
| Washing Fastness | 4 krishnadyes.net | krishnadyes.net |
| Soaping Fastness | Fading: 1 | cncolorchem.com |
| Perspiration Fastness | Fading: 3 | cncolorchem.com |
| Ironing Fastness | 3~5 cncolorchem.com | cncolorchem.com |
| Dry Rubbing Fastness | 4~5 cncolorchem.com | cncolorchem.com |
| Wet Rubbing Fastness | 2~3 cncolorchem.com | cncolorchem.com |
| Acid Resistance | Sulfuric Acid Resistance: 1 cncolorchem.com, Acetic Acid Resistance: 3~4 cncolorchem.com | cncolorchem.com |
| Alkali Resistance | Sodium Carbonate Resistance: 3~4 cncolorchem.com | cncolorchem.com |
| Application Areas | Cotton, Viscose, Silk, Polyamide, Polyester/cotton blended fabric dyeing and printing; Leather, Paper, Ink coloration worlddyevariety.comchemimpex.comkrishnadyes.netcncolorchem.com | worlddyevariety.comchemimpex.comkrishnadyes.netcncolorchem.com |
| Tinting Strength | 182±3 (%) cncolorchem.com | cncolorchem.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N6O8S.2Na/c1-41-25-15-20(33-31-18-3-2-4-21(13-18)42(38,39)40)9-11-23(25)29-27(37)28-16-5-7-17(8-6-16)30-32-19-10-12-24(34)22(14-19)26(35)36;;/h2-15,34H,1H3,(H,35,36)(H2,28,29,37)(H,38,39,40);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOIUUROGJVVNC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N6Na2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064604 | |
| Record name | Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7248-45-5, 8005-52-5 | |
| Record name | Benzoic acid, 2-hydroxy-5-(2-(4-((((2-methoxy-4-(2-(3-sulfophenyl)diazenyl)phenyl)amino)carbonyl)amino)phenyl)diazenyl)-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007248455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Direct Yellow 44 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008005525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Direct Yellow 44 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-5-[2-[4-[[[[2-methoxy-4-[2-(3-sulfophenyl)diazenyl]phenyl]amino]carbonyl]amino]phenyl]diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 5-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, reaction products with 3-[(4-amino-3-methoxyphenyl)azo]benzenesulfonic acid and carbonic dichloride, sodium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Studies on Direct Yellow 44 Degradation and Transformation
Advanced Oxidation Processes (AOPs) for Direct Yellow 44 Deconstruction
AOPs utilize highly reactive species, predominantly hydroxyl radicals (•OH), to break down the complex structure of this compound into simpler, less harmful compounds. The high standard reduction potential of •OH allows it to react non-selectively with most organic contaminants, ideally leading to complete mineralization into CO₂, water, and inorganic ions. researchgate.netscielo.org.mx
Electrochemical Advanced Oxidation Processes (EAOPs) like the electro-Fenton (EF) and photoelectro-Fenton (PEF) systems are effective for dye degradation. mdpi.com In these processes, hydroxyl radicals are generated through Fenton's reaction between added iron (II) ions and hydrogen peroxide that is continuously produced at the cathode. scielo.org.mxmdpi.com
In the EF process, the degradation of azo dyes is initiated by the attack of these powerful hydroxyl radicals. researchgate.net The PEF process enhances this degradation by introducing UVA light. This light contributes to the mineralization process in two significant ways: it promotes the photoreduction of Fe(III) species back to the catalytic Fe(II) form and, crucially, it facilitates the photolysis of degradation intermediates, such as Fe(III)-carboxylate complexes (e.g., Fe(III)-oxalate). scielo.org.mxscielo.brub.edu This synergistic effect makes PEF significantly more powerful than EF alone in achieving complete mineralization.
Studies on similar direct dyes, such as Direct Yellow 4, demonstrate this enhanced efficacy. While the EF process can achieve significant decolorization and partial mineralization, the PEF process leads to almost total mineralization. researchgate.net The ultimate by-products of this degradation pathway often include short-chain carboxylic acids like oxalic acid and oxamic acid, which are themselves broken down further. researchgate.net
Table 1: Comparison of EF and PEF for Direct Dye Mineralization
Comparative study on the mineralization of a 200 mg L⁻¹ Direct Yellow 4 solution after 360 minutes of treatment.
| Process | Total Organic Carbon (TOC) Reduction | Key Mechanism | Source |
|---|---|---|---|
| Electro-Fenton (EF) | 84% | Oxidation by •OH from Fenton's reaction. | jmcs.org.mx |
| Photoelectro-Fenton (PEF) | 97% | Oxidation by •OH combined with UVA photolysis of Fe(III)-carboxylate complexes. | jmcs.org.mx |
Photocatalysis is another prominent AOP for dye degradation, with this compound being a subject of such studies. tul.cz This technique typically employs semiconductor materials, such as Titanium dioxide (TiO₂) and Zinc oxide (ZnO), which become activated upon absorbing light of sufficient energy (equal to or greater than their band-gap). scispace.com
The process involves the following key steps:
Photoexcitation: When the semiconductor photocatalyst is irradiated (e.g., with UV light), an electron is promoted from the valence band to the conduction band, creating an electron-hole pair (e⁻-h⁺). scispace.comacs.org
Radical Formation: The highly reactive holes on the catalyst's surface can oxidize water molecules or hydroxide (B78521) ions to form hydroxyl radicals (•OH). Simultaneously, the electrons in the conduction band can reduce molecular oxygen to produce superoxide (B77818) radicals. acs.orgmdpi.com
Dye Degradation: The generated hydroxyl radicals are powerful, non-selective oxidizing agents that attack the dye molecule. acs.org For azo dyes like this compound, this often involves the cleavage of the chromophoric azo bond (–N=N–), leading to rapid decolorization and subsequent degradation of the resulting aromatic intermediates. scispace.com
The efficiency of photocatalysis is influenced by factors such as the pH of the solution, catalyst concentration, and initial dye concentration. jwent.net For instance, the surface charge of the photocatalyst, which is pH-dependent, affects its ability to adsorb anionic dyes. scispace.com
Table 2: Key Findings in Photocatalytic Degradation of Yellow Dyes
Summary of findings from studies on the photocatalytic degradation of various yellow dyes using semiconductor catalysts.
| Dye | Photocatalyst | Key Finding | Source |
|---|---|---|---|
| Direct Yellow 50 | ZnO | Degradation proceeds via oxidation by •OH radicals, leading to the cleavage of the N=N bond. The process is most effective in acidic media. | scispace.com |
| Direct Yellow 50 | TiO₂ | Degradation efficiency is highly dependent on pH, with optimal performance at pH 2. The reaction rate follows pseudo-first-order kinetics. | jwent.net |
| Reactive Yellow 14 | ZnO | The photodegradation process was found to be endothermic and follows pseudo-first-order kinetics. | scirp.org |
Hybrid reactor systems that combine multiple technologies are emerging as highly efficient methods for pollutant degradation. A study on this compound utilized a hybrid system combining a surface dielectric barrier discharge (SDBD) plasma reactor with UV-C irradiation (photo-SDBD). nih.gov
This technology demonstrated a superior ability to rapidly remove and mineralize this compound compared to the plasma reactor alone. The degradation mechanism involves the dissociation of the dye's azo bond, followed by rearrangement of functional groups, ring-opening, and the formation of open-chain intermediates. The hybrid system achieved over 99% mineralization in 42-84 minutes, a task that took the SDBD reactor twice as long. This highlights the synergistic effect of combining plasma with photolysis for efficient dye destruction. nih.gov
Table 3: Performance of SDBD vs. Photo-SDBD for this compound Degradation
Comparison of a standard Surface Dielectric Barrier Discharge (SDBD) reactor and a hybrid UV-C integrated photo-SDBD reactor.
| Parameter | Finding | Source |
|---|---|---|
| Degradation Rate | The photo-SDBD showed a 2.4-6.5 times higher degradation rate than the SDBD alone. | nih.gov |
| Energy Yield | The photo-SDBD had a 1.4-2.9 times higher energy yield compared to the SDBD alone. | nih.gov |
| Mineralization Time | The hybrid system achieved >99% mineralization in 42-84 minutes, while the SDBD required double that time. | nih.gov |
Adsorption Phenomena and Material Science in this compound Removal
Adsorption is a widely used physical separation process where dye molecules from the aqueous phase accumulate on the surface of a solid adsorbent material. Various materials, including activated carbon, clays, and biopolymers like chitosan, have been investigated for the removal of direct dyes. researchgate.netpjoes.com
Understanding the kinetics and equilibrium of adsorption is essential for designing efficient removal systems.
Adsorption Kinetics describe the rate of dye uptake and the controlling mechanism.
Pseudo-first-order model: Often used to describe the initial stages of adsorption.
Pseudo-second-order model: This model's applicability often suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.govuniroma1.itresearchgate.net
Intra-particle diffusion model: This model helps to determine if the diffusion of dye molecules into the pores of the adsorbent is the rate-limiting step. researchgate.netacs.org
Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the solid phase at a constant temperature.
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. researchgate.netbcrec.id
Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. materresearch.com
The choice of the best-fit model depends on the specific dye, adsorbent, and experimental conditions. For example, the adsorption of direct yellow dyes onto layered double hydroxide-chitosan composites was found to fit the Langmuir model, suggesting monolayer adsorption. bcrec.id In contrast, adsorption onto an MgAl LDH/Lignin (B12514952) composite followed the Freundlich model, indicating multilayer adsorption on a heterogeneous surface. materresearch.com
Table 4: Kinetic and Isotherm Models for Direct Yellow Dye Adsorption on Various Adsorbents
Summary of fitting models for the adsorption of various direct yellow dyes.
| Adsorbent | Dye | Best-Fit Kinetic Model | Best-Fit Isotherm Model | Source |
|---|---|---|---|---|
| Apatitic Tricalcium Phosphate | Direct Yellow 28 | Pseudo-second-order | Langmuir, Freundlich | researchgate.net |
| Mg/Al-Chitosan Composite | Direct Yellow-12 | Pseudo-second-order | Langmuir | bcrec.id |
| MgAl LDH/Lignin Composite | Direct Yellow | Not specified | Freundlich | materresearch.com |
| Coconut Palm Shell Activated Carbon | Direct Yellow ARLE | Pseudo-second-order | Langmuir | researchgate.net |
| Ordered Mesoporous Carbon (CMK-3) | Direct Yellow 12 | Pseudo-second-order | Langmuir | acs.org |
Thermodynamic parameters provide insight into the feasibility and nature of the adsorption process. These parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—are calculated from experimental data at different temperatures.
Gibbs Free Energy (ΔG°): A negative value of ΔG° indicates that the adsorption process is spontaneous and thermodynamically favorable. nih.govresearchgate.net
Enthalpy (ΔH°): A positive ΔH° signifies an endothermic process, where adsorption is favored at higher temperatures. A negative value indicates an exothermic process. The magnitude of ΔH° can also suggest the nature of adsorption; values typically below 20-40 kJ/mol are associated with physisorption, while higher values suggest chemisorption. nih.govunirioja.es
Entropy (ΔS°): A positive ΔS° suggests an increase in randomness at the solid-liquid interface during the adsorption process, which can occur as solvent molecules are displaced by the dye adsorbate. unirioja.esmaxapress.com
Studies on various direct dyes have shown that the adsorption process is often spontaneous and endothermic. nih.govresearchgate.net
Table 5: Thermodynamic Parameters for the Adsorption of Yellow Dyes
Thermodynamic characterization of the adsorption of various yellow dyes on different materials.
| Dye | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Source |
|---|---|---|---|---|---|---|
| Direct Yellow 50 | Nano bentonite | Negative | -5.24 | 74.2 | Spontaneous, Exothermic | maxapress.com |
| Direct Yellow 28 | Apatitic phosphate | Negative | Positive | Positive | Spontaneous, Endothermic | researchgate.net |
| Eosin Yellow | MnO₂@rGO | Negative | +30.57 | Positive | Spontaneous, Endothermic | ajol.info |
| A Textile Azo Dye | Natural Clay | Negative | +15.71 | Positive | Spontaneous, Endothermic | nih.gov |
Development and Evaluation of Novel Adsorbent Materials for this compound Capture
The quest for efficient and cost-effective methods to remove this compound from aqueous solutions has led to the exploration of various adsorbent materials. psu.edu Activated carbons, derived from sources like coconut palm shells and Ficus racemosa leaves, have shown promise. researchgate.netresearchgate.net
Researchers have investigated the use of ordered mesoporous carbon (CMK-3) and commercially available powdered activated carbon (PAC) for the adsorption of a similar dye, Direct Yellow 12. acs.org The results indicated that CMK-3, with its well-defined mesoporous structure, exhibited a significantly higher adsorption capacity (303.0 mg/g) compared to PAC (161.3 mg/g) at 25°C. acs.org The adsorption process for both materials was found to follow pseudo-second-order kinetics, suggesting that the rate-limiting step is chemisorption. acs.org
Furthermore, studies have explored the use of bio-adsorbents derived from agricultural waste. For instance, coconut mesocarp has been used to develop adsorbents for tartrazine, an anionic azo dye. mdpi.com Chemical modification of these biomaterials, such as functionalization with cetyl trimethyl ammonium (B1175870) chloride, has been shown to enhance their adsorption capacity. mdpi.com The use of readily available and low-cost materials like Parthenium hysterophorus, a common weed, is also being investigated for the removal of dyes and heavy metals. cabidigitallibrary.org
Table 1: Comparison of Adsorption Capacities of Various Adsorbents for Direct Dyes
| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Ordered Mesoporous Carbon (CMK-3) | Direct Yellow 12 | 303.0 | acs.org |
| Powdered Activated Carbon (PAC) | Direct Yellow 12 | 161.3 | acs.org |
| Atti Tree Leaf Powder Carbon (ATC) | Direct Yellow 12 | 6.7 | researchgate.net |
| Coconut Palm Shell-based Activated Carbon | Direct Yellow ARLE | Not specified | researchgate.net |
| Raw Kaolinite | Direct Yellow 50 | Not specified | psu.edu |
| Montmorillonite | Direct Yellow 50 | No adsorption | psu.edu |
| Gel Beads | Direct Yellow | Not specified | ajchem-a.com |
Biodegradation and Bioremediation Pathways of this compound
Biological treatment methods offer an environmentally friendly and cost-effective alternative to physical and chemical processes for dye removal. nih.gov These methods utilize the metabolic capabilities of microorganisms, such as bacteria and fungi, to break down complex dye molecules. nih.govmdpi.com
Enzymatic Catalysis in this compound Biotransformation
The initial and most critical step in the biodegradation of azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-). frontiersin.orgijcmas.com This reaction is catalyzed by enzymes known as azoreductases, which are produced by a wide range of microorganisms. ijcmas.comnih.gov Other enzymes, including laccases, lignin peroxidases, and manganese peroxidases, also play a significant role in the degradation process. frontiersin.orgijcmas.combio-conferences.org
Laccases, for instance, are multi-copper oxidases that can degrade dyes through non-specific free radical-mediated mechanisms. nih.gov Peroxidases, on the other hand, require hydrogen peroxide as a co-substrate to oxidize a broad spectrum of dyes. ijplantenviro.com Research has demonstrated the potential of plant-derived peroxidases, such as those from Citrus limon, for the decolorization of Direct Yellow 4. nih.gov Studies have shown that under optimal conditions, Citrus limon peroxidase can achieve significant decolorization of the dye. nih.gov
Microbial Consortia and Bioreactor Applications for this compound Degradation
The use of microbial consortia, which are mixed communities of different microorganisms, often leads to more efficient degradation of dyes compared to the use of single strains. nih.govtandfonline.com This is because different species within the consortium can carry out different steps of the degradation pathway, leading to a more complete mineralization of the dye molecule. niscpr.res.in For example, a bacterial consortium of Bacillus subtilis and Bacillus cereus has been shown to effectively degrade Direct Yellow 12, a related azo dye. nih.gov
Bioreactors provide a controlled environment for the large-scale application of microbial degradation processes. mdpi.com Sequential anaerobic-aerobic reactor systems are particularly effective for treating azo dye-containing wastewater. pantareiwater.com Under anaerobic conditions, the azo bond is cleaved, leading to the formation of aromatic amines. niscpr.res.in These amines, which can be toxic, are then further degraded under aerobic conditions. niscpr.res.in Various reactor configurations, including upflow anaerobic sludge blanket (UASB) reactors and rotating annular drum reactors, have been successfully employed for the treatment of textile effluents containing direct dyes. pantareiwater.com
Table 2: Microbial Degradation of Direct Dyes
| Microorganism/Consortium | Target Dye | Degradation/Decolorization Efficiency | Reference |
|---|---|---|---|
| Bacillus subtilis WGI4 | Direct Yellow 12 | 84% (48 h) | nih.gov |
| Bacterial Consortium (Klebsiella pneumonia, Aeromonas hydrophila, etc.) | Acid Blue 25 | Not specified | researchgate.net |
| Fungal-Bacterial Consortium | Direct Fast Scarlet 4BS | 100% (30 h) | nih.gov |
| Citrus limon peroxidase | Direct Yellow 4 | 89.47% | nih.gov |
Comprehensive Analysis of this compound Degradation By-products and Reaction Pathways
Understanding the degradation by-products and reaction pathways is essential to ensure the complete mineralization of this compound and to avoid the formation of toxic intermediates. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are used to identify the breakdown products. nih.govresearchgate.net
Studies on the degradation of similar azo dyes have revealed that the initial cleavage of the azo bond results in the formation of aromatic amines. niscpr.res.in For instance, in the degradation of Direct Yellow 4, UPLC/MS analysis identified several intermediate compounds. nih.gov The proposed degradation pathway involves the initial breakdown of the dye molecule into smaller aromatic fragments. nih.gov
Further research into the photo-electro-Fenton (PEF) degradation of Direct Yellow 4 has identified ultimate by-products such as oxalic and oxamic acids. researchgate.net The release of ammonium ions was also observed, indicating the breakdown of nitrogen-containing components of the dye molecule. researchgate.net The visualization of reaction pathways in photoactive yellow proteins, while not directly related to dye degradation, provides insights into the complex structural changes that can occur in molecules upon light absorption, which can be relevant for understanding photodegradation processes. researchgate.netpnas.org
Table 3: Identified Degradation By-products of Direct Dyes
| Original Dye | Degradation Method | Identified By-products | Reference |
|---|---|---|---|
| Direct Yellow 4 | Photo-electro-Fenton | Oxalic acid, Oxamic acid, NH4+ | researchgate.net |
| Direct Yellow 4 | Enzymatic (Citrus limon peroxidase) | Various aromatic intermediates | nih.gov |
| 4-phenyl azophenol | Biodegradation | 4-aminophenol, Aniline | niscpr.res.in |
Toxicological and Ecotoxicological Assessments of Direct Yellow 44 and Its Derivatives
Advanced Toxicological Methodologies for Direct Yellow 44 Evaluation
The toxicological evaluation of chemical substances like this compound involves a battery of tests to determine their potential adverse effects on human health. Standard toxicological studies for colorants typically include assessments of acute toxicity, skin and eye irritation, skin sensitization, and subacute toxicity through oral, dermal, or inhalation routes. sdc.org.uk For this compound, specific data from such studies are largely unavailable in public databases and safety data sheets. echemi.com
Modern toxicological assessments are increasingly incorporating in silico and in vitro methods to reduce reliance on animal testing and to screen chemicals more efficiently. pageplace.denih.gov In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the toxicity of a chemical based on its molecular structure and physicochemical properties. mdpi.com These computational models could be applied to this compound to estimate its potential for various toxicological endpoints.
In vitro methods utilize cell cultures and biochemical assays to assess toxicity at a cellular level. For a compound like this compound, these could include cytotoxicity assays to determine its effect on cell viability, and more specialized assays to investigate mechanisms of toxicity. Furthermore, advanced techniques like transcriptomics and proteomics could provide insights into the molecular pathways affected by the dye.
The table below summarizes the advanced toxicological methodologies that could be applied to evaluate this compound, though specific data for this compound is currently lacking.
| Methodology | Description | Potential Application for this compound |
| In Silico Modeling (QSAR) | Predicts toxicity based on chemical structure and properties. | Estimation of acute toxicity, carcinogenicity, and mutagenicity. |
| In Vitro Cell-Based Assays | Uses human or animal cells to assess cytotoxicity and mechanisms of toxicity. | Determination of effects on cell viability and organ-specific toxicity. |
| Genotoxicity Assays | Evaluates the potential of a substance to damage genetic material. | Assessment of mutagenic and clastogenic potential. |
| Skin Sensitization Models | In vitro or in chemico methods to predict allergic contact dermatitis. | Evaluation of the potential to cause skin sensitization. |
Genotoxicity and Mutagenicity Profiling of this compound and its Metabolites
A significant concern with azo dyes is their potential for genotoxicity and mutagenicity, often linked to their metabolic breakdown products. nih.gov The azo bond (-N=N-) in these dyes can be cleaved under reductive conditions, such as those found in the human gut and liver, to form aromatic amines. nih.gov Some aromatic amines are known or suspected carcinogens. sdc.org.uk
While specific genotoxicity and mutagenicity data for this compound are not available, the general toxicological profile of azo dyes suggests that its metabolites could pose a risk. echemi.com Standard genotoxicity tests include the Ames test (bacterial reverse mutation assay), the in vitro mammalian cell micronucleus test, and the in vitro mammalian chromosomal aberration test. sdc.org.uk These assays are designed to detect gene mutations and chromosomal damage.
The following table outlines the key considerations for the genotoxicity and mutagenicity profiling of an azo dye like this compound.
| Aspect | Description | Relevance to this compound |
| Azo Bond Cleavage | Reductive breakdown of the azo linkage to form aromatic amines. | The primary metabolic pathway leading to potentially genotoxic compounds. |
| Aromatic Amine Metabolites | The resulting breakdown products that can be mutagenic or carcinogenic. | The specific aromatic amines formed from this compound would need to be identified and assessed. |
| Standard Genotoxicity Tests | A battery of in vitro and in vivo assays to detect genetic damage. | Essential for a comprehensive evaluation of the mutagenic and clastogenic potential. |
Environmental Impact Assessment of this compound Effluents in Aquatic Systems
The release of dye-containing effluents from industrial processes into aquatic environments is a major environmental concern. nih.gov Azo dyes are often resistant to degradation and can persist in water, leading to aesthetic pollution and a reduction in light penetration, which can affect aquatic plant life. nih.gov
The degradation products of azo dyes can also be more toxic than the parent compounds. The aromatic amines formed through reductive cleavage can be toxic to aquatic organisms. Therefore, a thorough environmental impact assessment of this compound would need to consider not only the toxicity of the dye itself but also that of its potential degradation products.
The table below details the key parameters for assessing the environmental impact of effluents containing a dye like this compound.
| Parameter | Description | Potential Impact of this compound Effluents |
| Water Quality | Changes in color, light penetration, pH, BOD, and COD. | Reduced photosynthesis in aquatic plants and depletion of dissolved oxygen. |
| Aquatic Toxicity | Adverse effects on aquatic organisms such as fish, invertebrates, and algae. | Potential for acute and chronic toxicity to various trophic levels. |
| Persistence and Biodegradability | The ability of the dye to remain in the environment and its susceptibility to microbial degradation. | Azo dyes are often persistent and may not be readily biodegradable under aerobic conditions. |
| Bioaccumulation | The potential for the dye or its metabolites to accumulate in the tissues of aquatic organisms. | Could lead to toxic effects in higher organisms through the food chain. |
Regulatory and Policy Implications Arising from this compound Ecotoxicology
Given the potential for certain azo dyes to release carcinogenic aromatic amines, their use is subject to regulatory scrutiny in many parts of the world. Regulations such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation restrict the use of azo dyes that can cleave to form specific listed aromatic amines.
While there is no specific regulatory information available for this compound in the search results, as an azo dye, it falls under the general chemical class that is of regulatory interest. The lack of publicly available toxicological and ecotoxicological data for this compound presents a challenge for conducting a comprehensive risk assessment.
In the absence of specific data, a precautionary approach is often adopted in regulatory frameworks. This would involve a thorough evaluation of the potential for this compound to metabolize into harmful aromatic amines. If such potential exists, its use could be restricted in applications where there is a risk of human exposure or environmental release. The development and use of safer, non-toxic alternatives to problematic azo dyes is an ongoing area of research and is encouraged by regulatory bodies.
Synthetic Methodologies and Structural Modifications of Direct Yellow 44 Analogs
Contemporary Approaches to Direct Yellow 44 Synthesis and Characterization
The traditional manufacturing process for this compound involves a multi-step synthesis. The process begins with the diazotization of 3-Aminobenzenesulfonic acid and its subsequent coupling with (2-Methoxyphenylamino)methanesulfonic acid. This forms an intermediate, designated as compound (A). In a parallel step, 4-Nitrobenzenamine is diazotized and coupled with 2-Hydroxybenzoic acid, followed by the reduction of the nitro group to create compound (B). The final step involves the phosgenation of a mixture of compounds (A) and (B) to yield this compound. tsijournals.com
Contemporary research into stilbene azo dyes, a class to which this compound belongs, focuses on the synthesis of symmetrical disazo direct dyes. These often utilize 4,4'-diaminostilbene-2,2'-disulfonic acid as a key intermediate. sciforum.netresearchgate.netsciforum.net The synthesis of these analogs typically involves the bis-diazotization of 4,4'-diaminostilbene-2,2'-disulfonic acid, followed by a coupling reaction with various coupling components in a 1:2 molar ratio. sciforum.net The coupling reactions are generally performed in an alkaline aqueous medium, with the pH carefully controlled to optimize the reaction. sciforum.netsciforum.net For instance, the synthesis of analogs using 3-chlorosalicylanilide and 4-chlorosalicylanilide as coupling components is carried out at a pH of around 8 in the presence of sodium carbonate at a temperature of approximately 10°C. sciforum.net Purification of the crude dye is often achieved through recrystallization from a solvent mixture such as dioxane and pyridine. sciforum.netsciforum.net
The characterization of this compound and its analogs employs a range of modern analytical techniques to confirm their chemical structure and purity. These methods are crucial for quality control and for understanding the relationship between the dye's structure and its properties.
Characterization Techniques for this compound and its Analogs:
| Technique | Purpose | Key Findings |
| Thin Layer Chromatography (TLC) | To assess the purity of the synthesized dyes and monitor the progress of the reaction. sciforum.netsciforum.net | The presence of a single dominant spot indicates a high degree of purity. sciforum.net |
| High-Performance Liquid Chromatography (HPLC) | To provide a more detailed analysis of the purity and to separate any potential isomers or byproducts. sciforum.netsciforum.net | Chromatograms can confirm the presence of a single dominant product. sciforum.net |
| Visible (VIS) Spectroscopy | To determine the absorption maxima (λmax) of the dyes, which relates to their color. sciforum.netsciforum.net | Symmetrical disazo stilbene dyes synthesized with 3-chlorosalicylanilide and 4-chlorosalicylanilide show absorption maxima in the range of 458-470 nm. researchgate.net |
| Fourier-Transform Infrared (FT/IR) Spectroscopy | To identify the functional groups present in the dye molecule. sciforum.netsciforum.net | The spectral data confirms the proposed chemical structures of the synthesized dyes. sciforum.netsciforum.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) | To elucidate the detailed molecular structure of the dyes. sciforum.netsciforum.net | The chemical shifts and coupling constants provide definitive evidence for the proposed structures. sciforum.net |
| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized dyes and confirm their elemental composition. | Confirms the molecular weight of the target compound. |
Design and Preparation of Structurally Modified Direct Yellow Dyes
The modification of the basic Direct Yellow dye structure is a key area of research aimed at improving performance characteristics such as wash fastness, light fastness, and affinity for textile fibers. jcsp.org.pk A primary strategy involves the synthesis of new symmetrical disazo direct dyes using 4,4'-diaminostilbene-2,2'-disulfonic acid as the central building block, while varying the coupling components. sciforum.netresearchgate.netsciforum.net
For example, researchers have synthesized novel stilbene-azo dyes by coupling bis-diazotized 4,4'-diaminostilbene-2,2'-disulfonic acid with components like 3-chlorosalicylanilide and 4-chlorosalicylanilide. sciforum.net The synthesis involves the direct addition of an alkaline solution of the coupling component to an acidic suspension of the bis-diazonium salt. sciforum.netsciforum.net This method has been found to be optimal for the synthesis of these particular disazo dyes. sciforum.net To ensure the completion of the coupling reaction, a slight excess of the coupling component is often used. sciforum.net
Another approach to modifying stilbene dyes involves incorporating different functional groups to tune their properties. For instance, the introduction of heterocyclic moieties is a known strategy to enhance the biological and pharmacological properties of azo dyes, which could be a potential avenue for modifying Direct Yellow dyes for specialized applications. nih.gov
The table below summarizes the synthesis of two exemplary structurally modified Direct Yellow dye analogs based on 4,4'-diaminostilbene-2,2'-disulfonic acid.
Synthesis of Structurally Modified Direct Yellow Dye Analogs:
| Dye Analog | Diazo Component | Coupling Component | Key Synthesis Parameters |
| Analog 1 | 4,4'-diaminostilbene-2,2'-disulfonic acid | 3-chlorosalicylanilide | Bis-diazotization followed by coupling in an alkaline medium (pH ~8) at 10°C. sciforum.net |
| Analog 2 | 4,4'-diaminostilbene-2,2'-disulfonic acid | 4-chlorosalicylanilide | Bis-diazotization followed by coupling in an alkaline medium (pH ~8) at 10°C. sciforum.net |
Structure-Property Relationship Investigations in Direct Yellow Dye Design
Understanding the relationship between the molecular structure of Direct Yellow dyes and their resulting properties is fundamental to designing new dyes with improved performance. Key properties of interest include color, fastness to washing and light, and affinity for substrates like cellulosic fibers.
The color of stilbene-azo dyes is directly related to their electronic structure and the wavelength at which they absorb light, which can be determined by VIS spectroscopy. sciforum.netsciforum.net The position of the absorption maximum (λmax) is influenced by the nature of the aromatic rings and the substituents present. For symmetrical disazo stilbene dyes, the coupling components play a significant role in determining the final color. sciforum.netresearchgate.netsciforum.net
The fastness properties of direct dyes are a critical consideration for their practical application. The wash fastness of stilbene-based direct dyes on cotton can be improved by treating the dyed fabric with fixing agents. jcsp.org.pk These agents are typically cationic compounds that interact with the anionic sulfonate groups of the dye molecules, increasing their substantivity to the cellulosic fibers. jcsp.org.pk Studies have shown that the use of fixing agents can significantly improve the wash fastness of non-benzidine direct dyes derived from 4,4'-diaminostilbene-2,2'-disulphonic acid. jcsp.org.pk
The affinity of direct dyes for cellulosic fibers is governed by various intermolecular forces, including hydrogen bonding and van der Waals forces. The linear and planar structure of stilbene-based dyes is thought to contribute to their substantivity for cotton.
Research on the structure-property relationships of three-photon absorption in stilbene-based chromophores has indicated that for dipolar systems, the change in dipole moment between the ground and excited states is a dominant factor. nih.gov This suggests that strategies used to maximize the second-order polarizability could also be applied to optimize certain optical properties of these dyes. nih.gov For quadrupolar systems, the relationship is more complex, with contributions from multiple low-lying two-photon allowed states. nih.gov
The table below outlines key structure-property relationships in the design of Direct Yellow dyes.
Structure-Property Relationships in Direct Yellow Dyes:
| Property | Structural Feature | Effect |
| Color | Nature of coupling components and substituents on aromatic rings. | Influences the electronic transitions and thus the absorption maximum (λmax). sciforum.netsciforum.net |
| Wash Fastness | Presence of anionic sulfonate groups. | Allows for interaction with cationic fixing agents, leading to improved wash fastness. jcsp.org.pk |
| Affinity for Cellulosic Fibers | Linear and planar molecular structure of the stilbene backbone. | Enhances substantivity through increased intermolecular forces with cellulose. |
| Optical Properties (e.g., Three-Photon Absorption) | Dipole moment changes and electronic state transitions. | For dipolar systems, a larger change in dipole moment upon excitation can enhance non-linear optical properties. nih.gov |
Cutting Edge Analytical Techniques for Direct Yellow 44 Research
Spectroscopic Characterization Techniques for Direct Yellow 44 Monitoring
Spectroscopic techniques are indispensable for the structural elucidation and quantitative monitoring of this compound. These methods rely on the interaction of electromagnetic radiation with the dye molecule to provide detailed information about its electronic structure, functional groups, and molecular framework.
UV-Visible (UV-Vis) Spectrophotometry
UV-Visible spectrophotometry is a primary technique for quantitative analysis and for monitoring the decolorization of this compound in various processes. The method is based on the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to electronic transitions within the chromophores of the dye molecule. The extensive system of conjugated double bonds and azo groups (-N=N-) in the this compound structure gives rise to strong absorption in the visible region.
Research and quality control specifications indicate that this compound exhibits a maximum absorption wavelength (λmax) in water within a specific range, which is a key parameter for its identification and quantification according to the Beer-Lambert law.
| Parameter | Solvent | Value |
|---|---|---|
| Maximum Absorption Wavelength (λmax) | Water (H₂O) | 390.0 - 398.0 nm |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FTIR spectrum provides a unique "fingerprint" of the compound. For this compound, this technique can confirm the presence of key structural features such as N-H stretching from amide/amine groups, O-H stretching from the phenolic group, C=O stretching from the carboxylate and urea (B33335) groups, the characteristic -N=N- stretching of the azo linkages, and S=O stretching from the sulfonate group. While specific spectra for this compound are not widely published, analysis would involve identifying these characteristic absorption bands to confirm its molecular structure and assess its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR would provide detailed information on the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound structure. Through the analysis of chemical shifts, signal integrations, and coupling patterns, it is possible to map the entire carbon-hydrogen framework and confirm the connectivity of the aromatic rings and substituent groups. Advanced two-dimensional NMR techniques could further be used to resolve complex spectral overlaps and definitively assign all signals, providing unambiguous confirmation of the dye's complex structure.
Chromatographic Separations for Complex this compound Matrices and By-products
Chromatographic techniques are essential for separating this compound from impurities, manufacturing by-products, or complex environmental and industrial matrices. The choice of method depends on the complexity of the sample and the analytical goal.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of water-soluble dyes like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol (B129727) with pH modifiers), is typically employed. This method allows for the separation of the main dye component from closely related impurities or isomers formed during synthesis. A Diode Array Detector (DAD) or UV-Vis detector set to the λmax of the dye allows for selective detection and quantification. While specific application notes for this compound are scarce, methods developed for other direct azo dyes often utilize a gradient elution to effectively resolve multiple components in a single run.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of reactions or for preliminary screening of sample purity. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase are selected to achieve separation of the dye from its impurities. The separated components are visualized as distinct spots on the plate, and their retention factor (Rf) values can be used for identification by comparison with standards.
Mass Spectrometric Identification of this compound Degradation Intermediates
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like liquid chromatography (LC-MS), it is an exceptionally effective tool for identifying the unknown intermediates formed during the degradation of this compound.
The degradation of azo dyes can occur through various physical, chemical, or biological processes, leading to the breakdown of the original molecule into smaller, often colorless, aromatic compounds, such as aromatic amines. Identifying these intermediates is crucial for assessing the environmental impact and toxicity of the degradation process.
In a typical LC-MS analysis, the effluent from the HPLC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for polar, non-volatile molecules like azo dyes and their degradation products. The mass spectrometer then separates and detects the ions based on their m/z ratio. For more definitive structural information, tandem mass spectrometry (MS/MS) can be employed. In this technique, a specific parent ion (e.g., a suspected degradation intermediate) is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides structural clues that help in the conclusive identification of the intermediate.
While detailed studies on the degradation pathways of this compound are limited, research on similar azo dyes, such as Direct Yellow 12, has successfully used HPLC-MS/MS to identify a range of degradation products. scbt.com This approach allows for the proposal of detailed degradation mechanisms, tracking the breakdown of the parent dye molecule through the cleavage of azo bonds and subsequent modifications to the resulting aromatic structures. scbt.com
Table of Mentioned Chemical Compounds
| Compound Name | Synonym/Abbreviation | CAS Number |
|---|---|---|
| This compound | C.I. 29000 | 8005-52-5 |
| Water | H₂O | 7732-18-5 |
| Acetonitrile | - | 75-05-8 |
| Methanol | - | 67-56-1 |
| Direct Yellow 12 | Chrysophenine G | 2870-32-8 |
Advanced Research Applications and Multifunctional Aspects of Direct Yellow 44
Utilization of Direct Yellow 44 as a Probe in Biological and Cellular Research
This compound serves as a valuable tool in various biological and cellular research contexts, primarily functioning as a staining agent and visual marker to aid in the observation and analysis of cellular components and processes chemimpex.commedchemexpress.commedchemexpress.com. Its application in histology and microbiology allows researchers to visualize cellular structures under microscopy, which is crucial for understanding diseases and biological mechanisms chemimpex.com.
As a dye used in biological experiments, this compound contributes to several analytical functions:
Observation and Analysis: It aids in the direct observation and analysis of cell structures medchemexpress.commedchemexpress.com.
Biomolecule Tracking: The dye can be employed to track biomolecules within cellular environments medchemexpress.commedchemexpress.com.
Cellular Function Evaluation: It assists in evaluating various cell functions medchemexpress.commedchemexpress.com.
Cell Type Differentiation: this compound can help distinguish between different cell types medchemexpress.commedchemexpress.com.
Pathology Studies: Its use in studying tissue pathology and monitoring microorganisms provides insights into biological states and processes medchemexpress.commedchemexpress.com.
These capabilities place this compound within the scope of histochemical and histological analysis, where precise visualization is paramount for scientific discovery medchemexpress.com.
Table 6.1: Applications of this compound in Biological and Cellular Research
| Research Application Area | Specific Function/Use | Reference |
| Histology & Microbiology | Staining agent for visualizing cellular structures | chemimpex.com |
| Cellular Biology | Observing and analyzing cell structures | medchemexpress.commedchemexpress.com |
| Molecular Biology | Tracking biomolecules | medchemexpress.commedchemexpress.com |
| Cell Physiology | Evaluating cell functions | medchemexpress.commedchemexpress.com |
| Cell Biology | Distinguishing cell types | medchemexpress.commedchemexpress.com |
| Biochemistry | Detecting biomolecules | medchemexpress.commedchemexpress.com |
| Pathology | Studying tissue pathology | medchemexpress.commedchemexpress.com |
| Microbiology | Monitoring microorganisms | medchemexpress.commedchemexpress.com |
| Histological Analysis | General staining and visualization in tissue studies | medchemexpress.com |
| Histochemistry | Staining for microscopic examination of tissues and cells | medchemexpress.com |
Exploration of this compound in Emerging Functional Material Applications
Beyond its established roles, this compound is being explored and utilized in emerging areas of functional material applications, leveraging its inherent properties such as vivid coloration, stability, and water solubility chemimpex.comcncolorchem.comcymitquimica.com. Its excellent lightfastness and stability make it a reliable component for materials requiring durable coloration chemimpex.comcncolorchem.comkrishnadyes.net.
Emerging and specialized applications include:
Inks and Coatings: The dye's vivid coloration enhances the visual appeal and durability of printed materials, making it suitable for advanced ink and coating formulations chemimpex.comcncolorchem.com.
Paper Coloration: this compound is applied in paper coloration, where its properties contribute to the aesthetic quality and longevity of paper products cncolorchem.comkrishnadyes.net. It exhibits good migration and leveling properties, which are beneficial in paper applications atul.co.in.
Functional Textile Processing: While textile dyeing is traditional, its inclusion in "functional textile processing" suggests applications where the dye imparts additional properties or is integrated into advanced textile structures medchemexpress.com.
Dye-Sensitized Solar Cells (DSSCs): The dye is noted for its potential use in dye-sensitized solar cells, an area of active research in renewable energy technologies medchemexpress.com.
The compound's water solubility further facilitates its integration into various manufacturing processes, ensuring consistent performance in these advanced material applications chemimpex.comcymitquimica.com.
Table 6.2: Emerging Functional Material Applications of this compound
| Application Area | Key Properties Utilized | Notes | Reference |
| Inks and Coatings | Vivid coloration, Stability, Lightfastness | Enhances visual appeal and durability of printed materials. | chemimpex.comcncolorchem.com |
| Paper Coloration | Vivid coloration, Lightfastness, Water solubility, Stability | Contributes to aesthetic quality and longevity of paper products; good migration and leveling properties. | cncolorchem.comkrishnadyes.netatul.co.in |
| Functional Textile Processing | Stability, Lightfastness | Integration into advanced textile structures or for added functionalities. | medchemexpress.com |
| Dye-Sensitized Solar Cells (DSSCs) | Coloration properties | Explored for use in renewable energy technology. | medchemexpress.com |
Compound Name List:
this compound
Direct Fast Yellow GC
Sirius Yellow GC
Aizen Primula Yellow GCLH
C.I. This compound
C.I. 29000
Q & A
Basic: What are the standard experimental protocols for synthesizing and characterizing Direct Yellow 44?
Methodological Answer:
Synthesis typically involves diazotization and coupling reactions under controlled pH and temperature. Characterization requires multi-technique validation:
- Purity assessment : Use HPLC (C18 column, UV detection at λmax ~420 nm) with gradient elution (e.g., acetonitrile/water + 0.1% formic acid) .
- Structural confirmation : Employ -NMR (DMSO-d6, 400 MHz) to verify aromatic proton patterns and FT-IR for functional groups (e.g., azo bonds at ~1600 cm) .
- Elemental analysis : Confirm C, H, N, S content within ±0.3% deviation .
Advanced: How can researchers resolve contradictions in reported toxicity data for this compound across studies?
Methodological Answer:
Address discrepancies by:
- Meta-analysis : Aggregate datasets from peer-reviewed studies, adjusting for variables like exposure duration, model organisms (e.g., Daphnia magna vs. mammalian cell lines), and dye concentration ranges .
- Control standardization : Replicate experiments with uniform parameters (e.g., pH 7.4, 25°C) and validate assays (e.g., MTT for cytotoxicity) against positive/negative controls .
- Statistical rigor : Apply ANOVA or Bayesian models to identify outliers and confounding factors (e.g., solvent interference) .
Basic: Which analytical techniques are most effective for assessing this compound degradation in environmental samples?
Methodological Answer:
- UV-Vis spectroscopy : Monitor absorbance decay at λmax (e.g., 440 nm) under UV irradiation to track photodegradation kinetics .
- LC-MS/MS : Identify degradation byproducts (e.g., sulfonated intermediates) using fragmentation patterns and high-resolution mass accuracy (Q-TOF preferred) .
- TOC analysis : Quantify mineralization efficiency by measuring total organic carbon reduction post-treatment .
Advanced: How should researchers design studies to evaluate the environmental persistence of this compound in aquatic systems?
Methodological Answer:
- Microcosm simulations : Replicate natural water bodies (e.g., pH 6.5–8.5, 20–30°C) with sediment matrices to study adsorption/desorption dynamics .
- Sampling protocols : Use SPE (solid-phase extraction) with C18 cartridges for trace-level dye quantification, validated via spike-recovery tests (85–115% recovery) .
- Longitudinal analysis : Measure half-life () under varying redox conditions (aerobic vs. anaerobic) using first-order kinetic models .
Basic: What are common pitfalls in quantifying this compound in complex matrices like wastewater or biological tissues?
Methodological Answer:
- Matrix interference : Pre-treat samples with SPE or liquid-liquid extraction (LLE) using ethyl acetate to isolate the dye .
- Calibration errors : Prepare standard curves in matrix-matched solvents to account for ion suppression/enhancement in LC-MS .
- Detection limits : Optimize LOD/LOQ via signal-to-noise ratios (S/N ≥ 3 for LOD, ≥10 for LOQ) .
Advanced: What computational approaches predict the interaction of this compound with biological systems?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate dye binding to serum proteins (e.g., BSA) and assess affinity (ΔG values) .
- QSAR modeling : Train models on toxicity datasets (e.g., EC50 values) to correlate substituent effects (e.g., sulfonate groups) with bioactivity .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict redox behavior and reactive oxygen species (ROS) generation potential .
Basic: How can researchers validate the purity of this compound batches for reproducible experiments?
Methodological Answer:
- Chromatographic validation : Achieve ≥95% purity via HPLC (area normalization) with orthogonal methods like TLC (Rf consistency) .
- Batch-to-batch consistency : Compare -NMR spectra and melting points (e.g., 260–265°C) across syntheses .
- Trace metal analysis : Use ICP-MS to rule out catalyst residues (e.g., Cu < 50 ppm) .
Advanced: What non-commercial strategies improve the photostability of this compound for research applications?
Methodological Answer:
- Additive screening : Test UV absorbers (e.g., TiO2 nanoparticles) at 1–5 wt% to evaluate quenching efficacy via accelerated weathering tests .
- Encapsulation : Embed dye in silica matrices via sol-gel processes and assess stability under UV-A/B exposure (e.g., 500 hrs, 300 W/m) .
- Mechanistic studies : Use EPR spectroscopy to detect free radical formation and correlate with degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
